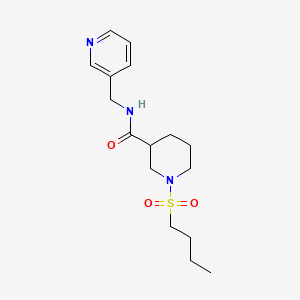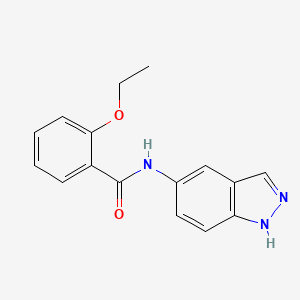
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as Boc-Pip, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. Boc-Pip belongs to the class of piperidinecarboxamide compounds and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes such as serine proteases. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to bind to the active site of these enzymes and prevent them from carrying out their physiological functions. This inhibition can lead to various physiological effects such as reduced inflammation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have inhibitory effects on enzymes such as serine proteases, which can lead to reduced inflammation and apoptosis in cancer cells. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is its high purity and stability. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide can be synthesized with a high yield and purity, which makes it ideal for use in various preclinical studies. Additionally, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have low toxicity, which makes it safe for use in lab experiments. One of the limitations of using 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays and experiments.
Future Directions
There are several future directions for the study of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. One of the potential areas of research is the development of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide and its effects on various physiological processes. Further research is also needed to optimize the synthesis of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide and improve its solubility in water. Overall, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has shown promising results in various preclinical studies and has the potential to be a valuable tool in drug discovery and development.
Synthesis Methods
The synthesis of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide involves the reaction of 3-piperidinecarboxylic acid with butylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N-protected pyridine-3-methanamine to yield 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. The overall yield of this reaction is around 70%, and the purity of the final product can be increased through various purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes such as serine proteases, which are involved in various physiological processes such as blood coagulation, inflammation, and apoptosis. 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has also been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-2-3-10-23(21,22)19-9-5-7-15(13-19)16(20)18-12-14-6-4-8-17-11-14/h4,6,8,11,15H,2-3,5,7,9-10,12-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLHRIGVTCZBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5463880.png)
![3-ethyl-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5463894.png)
![5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5463910.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)

![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5463929.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5463933.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5463958.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide](/img/structure/B5463965.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5463976.png)